molecular formula C12H11N3 B1492056 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile CAS No. 2066479-02-3

5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile

Cat. No. B1492056
CAS RN: 2066479-02-3
M. Wt: 197.24 g/mol
InChI Key: FQCHBEPNZWKYDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile, often involves multicomponent reactions (MCRs) and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for a similar compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one, involves treating 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile with phenylhydrazine in boiling ethanol .


Chemical Reactions Analysis

The reaction of N-substituted hydrazinecarbothioamides with both 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate afforded various heterocyclic rings .

Scientific Research Applications

Crystal Structure Analysis and Reaction Mechanisms

The compound 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile is involved in various research studies analyzing crystal structures and investigating reaction mechanisms. For example, its crystal structure has been determined through X-ray crystallography, and its interaction with unsaturated carbonyl compounds has been explored to propose reaction mechanisms (Liu et al., 2013).

Surface Properties and Corrosion Inhibition

Research has also delved into the surface properties and corrosion inhibition capabilities of derivatives of this compound. For instance, certain derivatives have been characterized by various spectroscopic techniques and their surface properties were studied by measuring the surface tension. Moreover, these derivatives have shown promising results as corrosion inhibitors, demonstrating increased efficiency with higher inhibitor concentration, but decreased efficiency with rising temperature (Hameed et al., 2020).

Synthesis and Biological Properties

The compound and its derivatives have been synthesized through various reactions, providing routes to novel pyrazole-4-carbonitriles and 1-(pyrazol-4-yl)alkan-1-ones, which may possess intriguing biological properties (Mcfadden & Huppatz, 1991). Furthermore, the photovoltaic properties of related derivatives have been studied, with potential applications in organic–inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).

Ionic Liquid Catalyzed Synthesis and Anticancer Potential

Additionally, the compound's derivatives have been synthesized using ionic liquid catalysis, revealing potent anticancer properties and other significant biological activities. This method has demonstrated advantages such as high yield, short reaction time, and mild conditions, and the synthesized derivatives have been characterized by various spectroscopic techniques (Nikalje et al., 2016).

Study of Electronic Properties and Molecular Interactions

The electronic properties of a fluoropyrazolecarbonitrile derivative, another related compound, have been studied, highlighting its interaction with fullerene molecules and potential antiarthritic properties. This research provides insights into the molecule's structure, electronic spectra, physical and chemical properties, and molecular interactions (2022).

Future Directions

Pyrazole derivatives, including 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Future research may focus on developing new methods for the synthesis of these compounds, given their significant cytotoxic activity in the nanomolar range against certain types of breast and ovarian tumor .

properties

IUPAC Name

5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-2-11-10(8-13)12(15-14-11)9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCHBEPNZWKYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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